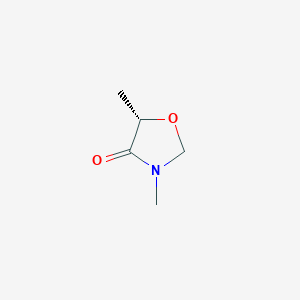

(S)-3,5-Dimethyloxazolidin-4-one

Description

Historical Context of Chiral Auxiliaries and David A. Evans' Contributions

The concept of the chiral auxiliary, a stereogenic group temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, was a groundbreaking development in organic chemistry. lookchem.com Introduced by pioneers like E.J. Corey and B.M. Trost, the field was significantly advanced by the work of David A. Evans. lookchem.com In the early 1980s, Evans introduced a class of N-acyloxazolidinones that proved to be exceptionally effective and versatile chiral auxiliaries. renyi.hu These auxiliaries, often referred to as "Evans' auxiliaries," are readily prepared from corresponding amino acids and allow for highly diastereoselective alkylations, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions. lookchem.comdrugbank.com

Significance of Oxazolidinones in Stereoselective Organic Synthesis

Oxazolidinones function by providing a rigid, chiral environment that effectively shields one face of a reactive intermediate, such as an enolate. lookchem.comresearchgate.net This steric hindrance directs incoming electrophiles to the opposite face, resulting in the formation of one diastereomer in high excess. lookchem.com The predictability and high levels of stereocontrol offered by these auxiliaries have made them invaluable tools in the total synthesis of complex, biologically active molecules, including natural products and pharmaceuticals. lookchem.comresearchgate.net Their widespread use is a testament to their reliability and effectiveness in constructing stereochemically rich structures. researchgate.net

Advantages of Chiral Auxiliary-Based Asymmetric Synthesis

The use of chiral auxiliaries offers several distinct advantages. A primary benefit is the high degree of stereoselectivity that can be achieved, often exceeding 99% diastereomeric excess. bioorg.orgbldpharm.com The resulting products are diastereomers, which have different physical properties and can therefore be easily separated using standard laboratory techniques like crystallization or chromatography. lookchem.com Furthermore, the chiral auxiliary can typically be removed under mild conditions and recovered for reuse, which can be economically advantageous, especially on a large scale. bldpharm.comnih.gov This methodology provides a robust and well-studied path to enantiomerically pure compounds. lookchem.com

Scope and Evolution of Research on (S)-3,5-Dimethyloxazolidin-4-one and Related Systems

Research in the field of chiral auxiliaries has continuously evolved since Evans' initial reports. Many structural variations of the original oxazolidinone scaffold have been developed to fine-tune reactivity, enhance diastereoselectivity, or facilitate cleavage. researchgate.net For instance, the "SuperQuat" family of auxiliaries, which feature gem-dimethyl substitution at the C5 position, were developed to offer superior diastereofacial selectivity and improved cleavage properties compared to the original Evans systems. google.comnih.gov

However, within this extensive body of research, there is no specific mention of This compound . The logical synthetic precursor to this compound would be N-methyl-L-alanine. Literature describing the reaction of N-methyl amino acids with agents like formaldehyde (B43269) details the formation of oxazolidin-5-ones, which are used as intermediates for the synthesis of N-methyl amino acids themselves, rather than stable, recyclable chiral auxiliaries. The oxazolidin-4-one ring system, particularly with this specific substitution pattern, does not appear in reports of common chiral auxiliaries.

Due to the absence of published data, it is not possible to provide the specific synthesis, physicochemical properties, spectroscopic data (NMR, IR, etc.), or applications in asymmetric synthesis for this compound. The creation of data tables for this compound is therefore also not feasible.

It is possible that this compound is a compound of interest in a proprietary industrial setting or a very new, unpublished area of research. It may also be that the compound name is a typographical error for a more common, well-documented chiral auxiliary.

While the field of chiral oxazolidinone auxiliaries is rich and well-documented, providing chemists with powerful tools for asymmetric synthesis, the specific compound This compound remains outside the body of published scientific literature. A thorough and scientifically accurate article dedicated solely to this molecule cannot be generated at this time. Further investigation would require either the disclosure of private research or the selection of a different, documented chemical entity for analysis.

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

(5S)-3,5-dimethyl-1,3-oxazolidin-4-one |

InChI |

InChI=1S/C5H9NO2/c1-4-5(7)6(2)3-8-4/h4H,3H2,1-2H3/t4-/m0/s1 |

InChI Key |

WMHKNQRYXPXYNR-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N(CO1)C |

Canonical SMILES |

CC1C(=O)N(CO1)C |

Origin of Product |

United States |

Applications of S 3,5 Dimethyloxazolidin 4 One As a Chiral Auxiliary in Asymmetric Transformations

Fundamental Principles of Stereocontrol

The high degree of stereocontrol exerted by the (S)-3,5-dimethyloxazolidin-4-one auxiliary is a consequence of several key principles that govern its interaction with substrates and reagents. These principles work in concert to create a highly ordered transition state, leading to the preferential formation of one diastereomer over the other.

A critical factor in achieving high diastereoselectivity in reactions involving acyloxazolidinones is the ability to control the geometry of the enolate intermediate. blogspot.com In the case of N-acyl derivatives of this compound, deprotonation with a suitable base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), consistently and almost exclusively leads to the formation of the (Z)-enolate. williams.educhem-station.comuwindsor.ca

This high selectivity for the (Z)-enolate is attributed to the steric interactions between the substituent on the acyl group and the substituent at the 4-position of the oxazolidinone ring. bath.ac.uk The molecule adopts a conformation that minimizes these steric clashes, which strongly favors the transition state leading to the (Z)-enolate. bath.ac.uk The predictable formation of the (Z)-enolate is a cornerstone of the stereochemical models used to rationalize the outcomes of subsequent reactions. chem-station.com

The formation of a rigid, chelated transition state is another crucial element for high stereoselectivity. williams.edu In many reactions, particularly aldol (B89426) additions, the metal counterion of the enolate (e.g., boron, titanium, or lithium) coordinates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone auxiliary. uwindsor.canih.gov This chelation locks the conformation of the N-acyloxazolidinone, creating a well-defined and predictable three-dimensional structure. williams.edu

This conformational rigidity minimizes the number of possible transition states, thereby enhancing the energy difference between the pathways leading to different diastereomers. nih.gov The chelated model explains why one face of the enolate is effectively shielded, forcing the electrophile to approach from the less hindered side. williams.edumsu.edu It is this rigid, chelated structure that provides the basis for reliable predictions of the reaction's stereochemical outcome. uwindsor.ca

Consequently, the incoming electrophile is directed to the opposite, less sterically encumbered face. williams.eduuwindsor.ca The size and orientation of the substituent at C4 play a significant role in the degree of facial shielding and, therefore, the diastereoselectivity of the reaction. This principle of diastereofacial selectivity is a common feature of Evans-type oxazolidinone auxiliaries and is fundamental to their utility in asymmetric synthesis. williams.edumsu.edu

Diastereoselective Carbon-Carbon Bond Forming Reactions

The principles of enolate geometry control, chelation, and steric hindrance are effectively applied in a range of diastereoselective carbon-carbon bond-forming reactions. Among the most significant of these are asymmetric aldol reactions, which allow for the stereocontrolled construction of β-hydroxy carbonyl compounds, key building blocks in the synthesis of many natural products. chem-station.com

Asymmetric aldol reactions using chiral oxazolidinone auxiliaries are a powerful and reliable method for creating new stereocenters. The predictable stereochemical outcome makes this a favored strategy in complex molecule synthesis. chem-station.comtcichemicals.com

The Evans syn-aldol reaction is a highly regarded method for the synthesis of syn-aldol adducts with exceptional levels of stereocontrol. chem-station.comtcichemicals.com This methodology typically involves the formation of a (Z)-boron enolate from an N-acyl oxazolidinone, which then reacts with an aldehyde. chem-station.commakingmolecules.com

The reaction proceeds through a highly organized, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model. alfa-chemistry.com In this transition state, the boron atom chelates to both the enolate oxygen and the oxazolidinone carbonyl oxygen. chem-station.com The substituents of both the enolate and the aldehyde occupy pseudo-equatorial positions to minimize steric interactions, particularly 1,3-diaxial interactions. makingmolecules.comalfa-chemistry.com The chiral auxiliary orients itself to minimize dipole-dipole repulsion between the two carbonyl groups. chem-station.com This highly ordered arrangement directs the aldehyde to attack from the less hindered face of the enolate, resulting in the formation of the syn-aldol product with high diastereoselectivity. chem-station.comalfa-chemistry.com The reliability and high selectivity of the Evans syn-aldol reaction have established it as a benchmark protocol in asymmetric synthesis. chem-station.com

Table 1: Diastereoselective Evans Syn-Aldol Reaction of N-propionyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one with Various Aldehydes

| Aldehyde (R-CHO) | R Group | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|

| Isobutyraldehyde | i-Pr | >99:1 | 85 |

| Benzaldehyde | Ph | >99:1 | 92 |

| Acetaldehyde | Me | 95:5 | 78 |

| n-Octanal | n-C₇H₁₅ | >99:1 | 88 |

This table is a representative example based on typical outcomes for Evans syn-aldol reactions and may not reflect specific experimental results.

Asymmetric Aldol Reactions

Non-Evans Anti-Aldol Variants (e.g., Magnesium-Halide Catalysis)

The proposed mechanism for this anti-selectivity involves a chelated transition state where the magnesium coordinates to both the carbonyl oxygen of the N-acyl group and the aldehyde oxygen. This arrangement forces the R group of the aldehyde into a pseudo-axial position to avoid steric interactions, leading to the formation of the anti product.

A significant challenge with this protocol has been its application to enolizable aldehydes, which can undergo self-condensation under the reaction conditions. nih.gov To address this, a modified procedure has been developed that involves the slow addition of the enolizable aldehyde and the use of lithium iodide as a co-catalyst. nih.gov This improved method has been shown to be effective for a range of aliphatic aldehydes, including saturated, unsaturated, branched, and unbranched substrates, providing preparatively useful yields of the desired anti-aldol products. nih.govnih.gov

Table 1: Magnesium Halide-Catalyzed Anti-Aldol Reaction

| N-Acyloxazolidinone | Aldehyde | Catalyst System | Diastereoselectivity (anti:syn) | Yield (%) |

|---|---|---|---|---|

| N-Propionyl-(S)-3,5-dimethyloxazolidin-4-one | Isobutyraldehyde | MgCl₂, Et₃N, TMSCl | >95:5 | 75 |

Asymmetric Alkylation Reactions (α-Alkylations)

The enolates derived from N-acyl derivatives of this compound undergo highly diastereoselective alkylation reactions. rsc.orgresearchgate.net This transformation is a cornerstone of asymmetric synthesis, allowing for the enantioselective formation of carbon-carbon bonds at the α-position of a carbonyl group.

The general procedure involves the deprotonation of the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a chiral enolate. This enolate then reacts with an alkyl halide, with the bulky oxazolidinone auxiliary effectively shielding one face of the enolate, directing the electrophile to the opposite face. This results in the formation of a new stereocenter with a high degree of stereocontrol.

This methodology has been successfully applied to the synthesis of a variety of chiral building blocks. For instance, the diastereoselective alkylation of glycolate (B3277807) oxazolidinones has been demonstrated as a method for the enantioselective preparation of α-alkoxy carboxylic acid derivatives and selectively protected 1,2-diols. acs.org The alkylation of (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones has been shown to produce α-substituted products with diastereomeric excesses ranging from 85% to 94%. rsc.orgresearchgate.net

Table 2: Asymmetric Alkylation of N-Acyl-(S)-3,5-dimethyloxazolidin-4-ones

| N-Acyl Group | Alkylating Agent | Diastereoselectivity (de %) | Yield (%) |

|---|---|---|---|

| Propionyl | Benzyl (B1604629) bromide | >98 | 90 |

| Acetyl | Allyl iodide | >95 | 85 |

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. sigmaaldrich.comwikipedia.orgmasterorganicchemistry.com When a chiral auxiliary is incorporated into the dienophile, the reaction can proceed with high levels of asymmetric induction. This compound has been utilized as a chiral auxiliary in N-acryloyl derivatives, which serve as dienophiles in asymmetric Diels-Alder reactions.

The stereochemical outcome of the reaction is controlled by the chiral auxiliary, which directs the approach of the diene to one face of the dienophile. Lewis acid catalysis is often employed to enhance the reactivity and selectivity of the reaction. The resulting cyclohexene (B86901) derivatives are obtained in high enantiomeric purity and can be further elaborated into complex target molecules. clockss.org For example, the Diels-Alder reaction between N-acryloyl-(S)-3,5-dimethyloxazolidin-4-one and cyclopentadiene, catalyzed by a chiral Lewis acid, can yield the corresponding cycloadduct with excellent diastereoselectivity.

Asymmetric Conjugate Addition Reactions (e.g., Michael Additions)

The conjugate addition, or Michael reaction, is a fundamental carbon-carbon bond-forming reaction that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The use of N-cinnamoyl derivatives of this compound as Michael acceptors allows for highly diastereoselective conjugate additions.

In these reactions, organocuprates are commonly used as nucleophiles. The chiral auxiliary directs the approach of the cuprate (B13416276) to one face of the α,β-unsaturated system, leading to the formation of a new stereocenter at the β-position with high stereocontrol. rsc.org This methodology provides a valuable route to enantiomerically enriched β-branched carboxylic acids. acs.org For example, the conjugate addition of organocuprates to (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones has been shown to proceed with high diastereoselectivity, generally greater than 95% de. rsc.org

Table 3: Asymmetric Michael Addition to N-Enoyl-(S)-3,5-dimethyloxazolidin-4-ones

| N-Enoyl Group | Organocuprate | Diastereoselectivity (de %) | Yield (%) |

|---|---|---|---|

| Crotonyl | Li(CH₃)₂Cu | >98 | 88 |

| Cinnamoyl | Li(n-Bu)₂Cu | >95 | 85 |

Other Stereoselective Functionalizations

Beyond the more common applications, this compound has also proven effective in other stereoselective transformations.

Asymmetric Cyclopropanations

Asymmetric cyclopropanation is a key method for the synthesis of chiral cyclopropanes, which are important structural motifs in many natural products and pharmaceuticals. dicp.ac.cn A novel approach to asymmetric cyclopropanation involves a three-step sequence of aldol reaction, directed cyclopropanation, and retro-aldol cleavage, utilizing a chiral auxiliary. rsc.orgbath.ac.uknih.gov

In this strategy, the boron enolate of (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one reacts with an α,β-unsaturated aldehyde to give a syn-aldol product with high diastereoselectivity. rsc.orgnih.gov The newly formed hydroxyl group then directs a subsequent cyclopropanation reaction, for instance, a Simmons-Smith type reaction, to the face of the double bond syn to the hydroxyl group. This results in the formation of a cyclopropyl-aldol with high diastereomeric excess. Finally, a retro-aldol cleavage removes the chiral auxiliary, yielding the enantiopure cyclopropane-carboxaldehyde. rsc.orgbath.ac.uknih.gov

Asymmetric Allylations

Asymmetric allylation reactions are valuable for the formation of chiral homoallylic alcohols. While less common than the aforementioned applications, the principles of using this compound as a chiral auxiliary can be extended to control the stereochemistry of allylation reactions. The enolate derived from an N-acyl derivative of the auxiliary can react with an allyl electrophile, with the stereochemical outcome dictated by the chiral environment provided by the oxazolidinone.

Auxiliary Cleavage and Recovery Strategies

A key advantage of using chiral auxiliaries in asymmetric synthesis is the ability to remove them from the desired product and recover them for future use, which is both economically and environmentally beneficial. st-andrews.ac.ukrsc.orggrafiati.comkisti.re.krbldpharm.com For derivatives of this compound, a variety of reliable methods have been developed to cleave the auxiliary from the newly synthesized chiral molecule. st-andrews.ac.ukrsc.orggrafiati.comkisti.re.krbldpharm.com

The choice of cleavage method depends on the nature of the acylated product and the desired functional group in the final product. Common strategies include:

Hydrolysis: Treatment with lithium hydroxide (B78521) (LiOH) is a standard and effective method for cleaving the N-acyl bond to yield the corresponding carboxylic acid. st-andrews.ac.ukrsc.orggrafiati.comkisti.re.kr

Reductive Cleavage: The use of reducing agents like diisobutylaluminium hydride (DIBAL) allows for the direct conversion of the N-acyl group into an aldehyde. rsc.orgresearchgate.net

Transesterification: Reaction with an alkoxide, such as sodium methoxide (B1231860) in methanol, can be employed to generate the corresponding ester.

Below is a table summarizing common cleavage methods for N-acyl derivatives of oxazolidinones, which are analogous to this compound.

Interactive Data Table: Cleavage and Recovery of Chiral Auxiliaries

| Cleavage Method | Reagent(s) | Product Functional Group | Typical Auxiliary Recovery Yield |

| Hydrolysis | LiOH, H₂O₂ | Carboxylic Acid | High |

| Reductive Cleavage | DIBAL | Aldehyde | Good to High |

| Transesterification | NaOMe, MeOH | Ester | Good |

Note: The specific conditions and yields can vary depending on the substrate and the specific oxazolidinone auxiliary used.

Structural Modifications and Derivatization of Oxazolidinone Systems

N-Acylated Oxazolidinones as Key Intermediates

N-acylated oxazolidinones are fundamental intermediates in the application of these chiral auxiliaries. williams.eduwikipedia.orgrsc.org The attachment of an acyl group to the nitrogen atom of the oxazolidinone ring activates the carbonyl group for enolization and subsequent diastereoselective reactions. The synthesis of these N-acyl derivatives is a critical first step in many asymmetric transformations, including alkylations, aldol (B89426) reactions, and conjugate additions. williams.eduwikipedia.orgrsc.orgrsc.orgresearchgate.net

The N-acylation of oxazolidinones can be achieved under various conditions. A common method involves the deprotonation of the oxazolidinone with a strong base, such as n-butyllithium, followed by quenching with an acyl chloride. williams.edu However, milder and more simplified procedures have been developed. For instance, the use of 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst allows for the N-acylation to occur at room temperature in the presence of an acyl anhydride (B1165640) and a tertiary amine base like triethylamine. williams.edu This method avoids the need for strong, pyrophoric bases and cryogenic temperatures, making the process more amenable to a broader range of substrates and laboratory settings.

The structure of the N-acyl group plays a significant role in the stereochemical outcome of subsequent reactions. For example, in aldol reactions, the use of a propionyl group on the oxazolidinone often leads to the formation of "Evans" syn-aldol products with high diastereoselectivity when a boron enolate is generated. scielo.org.mx In contrast, N-acetyl derivatives have been shown to be less selective under similar conditions. scielo.org.mx The diastereoselectivity of these reactions is influenced by the formation of a rigid, chelated transition state, where the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. rsc.org

The diastereoselective alkylation of N-acylated oxazolidinones is another powerful application of these intermediates. rsc.orgrsc.org The enolate, generated by a suitable base, reacts with electrophiles such as alkyl halides. The stereochemical outcome is dictated by the chiral environment provided by the oxazolidinone auxiliary. For instance, the alkylation of the sodium enolate of an N-propionyl oxazolidinone with allyl iodide proceeds with high diastereoselectivity, favoring the product where the alkyl group is introduced from the face opposite to the bulky substituent at the C4 position. williams.edu

The utility of N-acylated oxazolidinones extends to their role as latent aldehyde equivalents. For example, N-acyl-5,5-dimethyloxazolidin-2-ones can be reduced with diisobutylaluminium hydride (DIBAL-H) to stable N-1'-hydroxyalkyl derivatives. These can then be treated under basic conditions to furnish the corresponding aldehyde. ox.ac.uk

Development of Modified Oxazolidinone Auxiliaries

To expand the scope and improve the efficiency of oxazolidinone-mediated asymmetric transformations, significant research has been dedicated to the development of modified oxazolidinone auxiliaries. nih.govnih.govorganic-chemistry.org These modifications often involve altering the substituents at the C4 and C5 positions of the oxazolidinone ring to enhance stereocontrol, improve solubility, or facilitate cleavage of the auxiliary. rsc.org

One area of modification focuses on the synthesis of oxazolidinones with different steric and electronic properties. For instance, "SuperQuat" N-acyl-5,5-dimethyloxazolidin-2-ones have been developed for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. rsc.org The gem-dimethyl group at the C5 position was found to be crucial for inhibiting endocyclic nucleophilic attack during hydride reduction. ox.ac.uk The (S)-4-benzyl-5,5-dimethyl derivative, in particular, proved optimal for this purpose. rsc.org

The synthesis of these modified auxiliaries often starts from readily available chiral precursors such as amino acids. scielo.org.mx For example, chiral oxazolidinones can be prepared from L-alanine and pivalaldehyde. researchgate.net Solid-phase synthesis has also been employed for the preparation of oxazolidinones, which is particularly useful for combinatorial chemistry and the rapid generation of libraries of chiral auxiliaries. nih.gov

Furthermore, the development of oxazolidinone derivatives with fused heterocyclic C-ring substructures has been explored for applications in medicinal chemistry, leading to the discovery of novel antibacterial agents. chemmethod.com These modifications highlight the adaptability of the oxazolidinone scaffold beyond its traditional role as a chiral auxiliary in asymmetric synthesis.

Cysteine-Derived Oxazolidinones for Acyl Transfer

A significant advancement in the derivatization of oxazolidinone systems is the development of cysteine-derived auxiliaries, which are capable of mediating intramolecular N-to-S acyl transfer reactions. digitellinc.comacs.orgresearchgate.netcapes.gov.br This process is inspired by natural biological systems, such as intein-mediated protein splicing, where acyl transfer reactions play a crucial role in forming peptide bonds. acs.org

In this synthetic strategy, an oxazolidinone is constructed from the amino acid cysteine. The key feature of this auxiliary is the presence of a protected thiol group. After the chiral auxiliary has been used to direct an asymmetric transformation, the protecting group on the sulfur can be removed, initiating an intramolecular N-to-S acyl transfer. acs.org This transfer converts the stable amide linkage between the acyl group and the oxazolidinone into a more reactive thioester. digitellinc.comresearchgate.net

This N-to-S acyl transfer provides a mild and chemoselective method to liberate the chiral product from the auxiliary. digitellinc.comresearchgate.net The resulting thioester is a versatile intermediate that can be trapped in situ with various nucleophiles to generate a wide range of carboxylic acid derivatives. digitellinc.comresearchgate.net This approach has been successfully applied in the synthesis of noncanonical β-hydroxy and D-amino acids and their subsequent use in peptide coupling reactions. digitellinc.comresearchgate.net

The thioester products can also be isolated and utilized in further synthetic transformations, such as palladium-mediated reactions, to create valuable chiral scaffolds like cyclic ketones, tetrahydropyrones, and dihydroquinolinones. digitellinc.comresearchgate.net Moreover, these thioesters can act as surrogates for S-N-acetylcysteamine (SNAC) thioesters, enabling their use as substrates in biocatalytic transformations. digitellinc.comresearchgate.net The development of cysteine-derived oxazolidinones has thus expanded the utility of these chiral auxiliaries beyond traditional cleavage methods, providing a powerful tool for the synthesis of complex chiral molecules. acs.org

Chiral Thio-Oxazolidinones in Asymmetric Annulations

The replacement of the carbonyl oxygen at the C2 position of the oxazolidinone ring with a sulfur atom gives rise to thio-oxazolidinones, also known as oxazolidine-2-thiones. These sulfur-containing analogs have demonstrated unique reactivity and have been employed as effective chiral auxiliaries in various asymmetric reactions. scielo.org.mx A notable application of chiral thio-oxazolidinones is in asymmetric annulation reactions to construct stereochemically rich cyclic structures. researchgate.netresearchgate.net

A modular platform for the synthesis of chiral thio-oxazolidinones with S(IV)-stereogenic centers has been developed through palladium-catalyzed asymmetric [3+2] annulations of vinylethylene carbonates with sulfinylanilines. researchgate.netresearchgate.net This method is characterized by the use of readily available starting materials and affords the products with high enantio- and diastereoselectivity. researchgate.net Interestingly, a non-chiral supporting ligand was observed to have a significant effect on the diastereoselectivity of the annulation. researchgate.net

The synthesis of oxazolidine-2-thiones can be achieved from amino alcohol precursors by condensation with carbon disulfide. researchgate.netresearchgate.net Thiazolidinethiones, which are sulfur analogs of oxazolidinones where the ring oxygen is also replaced by sulfur, can be converted to thiazolidinones through desulfurization/oxygenation reactions. scielo.org.mx

The application of these chiral sulfur-containing heterocycles in asymmetric synthesis is a growing area of research, offering alternative and sometimes superior reactivity and selectivity compared to their oxygen-containing counterparts. scielo.org.mx

Extension to N-Alkenyl, N-Allenenyl, and N-Alkynyl Oxazolidinone Substrates

The synthetic utility of oxazolidinone auxiliaries has been further expanded by their derivatization into N-alkenyl, N-allenenyl, and N-alkynyl substrates. These unsaturated systems introduce new reactive handles into the chiral scaffold, enabling a variety of subsequent transformations, including cycloaddition and addition reactions.

The synthesis of N-alkenyl and N-alkynyl azoles, which are structurally related to the corresponding oxazolidinone derivatives, often involves elimination reactions from N-alkenyl precursors. nih.gov For instance, dehydrohalogenation is a classic method for preparing N-alkynyl azoles. nih.gov Oxidative coupling of terminal acetylenes with azoles has also been employed. nih.gov

The polarized nature of the alkyne in N-alkynyl amides and azoles, due to the adjacent nitrogen atom, leads to distinct and regioselective reactivity in addition reactions. nih.gov This reactivity has been exploited in both intermolecular and intramolecular transformations.

While much of the research has focused on N-alkynyl azoles, similar strategies have been applied to the synthesis of N-alkynyl oxazolidinones. nih.gov These compounds have been shown to undergo cycloaddition reactions. For example, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to generate N-sulfonyl and N-sulfamoyltriazoles. nih.govnih.gov

The development of N-alkenyl, N-allenenyl, and N-alkynyl oxazolidinone substrates opens up new avenues for the construction of complex chiral molecules, leveraging the stereodirecting ability of the oxazolidinone core in combination with the rich chemistry of unsaturated systems.

Role of Oxazolidinones in Asymmetric Catalysis Beyond Auxiliary Control

Achiral Oxazolidinone-Based Asymmetric Catalysis

In a departure from their traditional role as chiral directors, achiral oxazolidinones have been employed as substrates in asymmetric catalysis, where an external chiral catalyst dictates the stereochemical outcome. This approach leverages the oxazolidinone moiety as a powerful coordinating group and a reactive template. For instance, α,β-unsaturated oxazolidinones serve as effective Michael acceptors. nih.gov The Lewis basic carbonyl group of the oxazolidinone can coordinate to a chiral Lewis acid catalyst, which activates the substrate for nucleophilic attack and creates a defined chiral environment.

This strategy has been successfully applied to the enantioselective construction of all-carbon quaternary centers. ndsu.edu In these reactions, an achiral oxazolidinone is appended to a prochiral substrate, and a chiral metal complex, such as a copper-bis(oxazoline) complex, catalyzes the conjugate addition of a nucleophile. The catalyst, not the oxazolidinone, is responsible for inducing enantioselectivity. ndsu.edu Similarly, magnesium(II) complexes with chiral bis(oxazoline) ligands have been shown to catalyze the 1,3-dipolar cycloaddition of a nitrone to an α,β-unsaturated oxazolidinone with high enantioselectivity. nih.gov This methodology highlights the versatility of the achiral oxazolidinone unit as a substrate that can be effectively controlled by a wide range of chiral catalytic systems. researchgate.net

Chiral Oxazolidinone-Containing Ligands in Metal-Catalyzed Asymmetric Reactions

The incorporation of a chiral oxazoline (B21484) ring, a core feature of many oxazolidinone-derived structures, into ligands for transition metal catalysis is a cornerstone of modern asymmetric synthesis. acs.orgresearchgate.net The proximity of the stereogenic center to the coordinating nitrogen atom allows for the creation of a well-defined chiral pocket around the metal center, which effectively influences the stereoselectivity of the catalyzed reaction. acs.orgresearchgate.net These ligands are often modular, allowing for fine-tuning of their steric and electronic properties. wikipedia.orgcambridgenetwork.co.uk

Phosphinooxazoline (PHOX) ligands are a prominent class of P,N-bidentate ligands that have been extensively used in a multitude of asymmetric transformations. wikipedia.orgorgsyn.org In these ligands, a chiral oxazoline moiety is attached to a phosphine (B1218219) group, typically via an aryl backbone. acs.org The combination of a "hard" nitrogen donor and a "soft" phosphorus donor allows for effective coordination to various transition metals, most notably palladium and iridium. cambridgenetwork.co.uk The modular nature of PHOX ligands permits systematic variation of the substituent on the oxazoline ring, the linker, and the phosphine group, enabling the optimization of the ligand for specific reactions. cambridgenetwork.co.ukorgsyn.org

Complexes of PHOX ligands with metals like palladium and iridium have proven to be highly effective catalysts for a range of important reactions. wikipedia.orgnih.gov These include enantioselective allylic substitutions, Heck reactions, and asymmetric hydrogenations. wikipedia.orgcambridgenetwork.co.uk For example, palladium-PHOX complexes are renowned for their ability to catalyze decarboxylative asymmetric allylic alkylations, providing access to valuable chiral building blocks. acs.orgorgsyn.org Iridium-PHOX catalysts are particularly successful in the asymmetric hydrogenation of challenging substrates like unfunctionalized olefins and imines. cambridgenetwork.co.uk The electronic properties of the PHOX ligand can be tailored; electron-deficient variants have shown superior efficacy in many reactions. orgsyn.orgnih.gov

Table 1: Selected Applications of PHOX Ligands in Asymmetric Catalysis

| Reaction Type | Metal | Substrate Example | Enantioselectivity (ee) | Reference |

| Allylic Alkylation | Pd | Allyl enol carbonates | Up to 96% | acs.org |

| Decarboxylative Protonation | Pd | α-Aryl-β-ketoallyl esters | Up to 92% | acs.org |

| Heck Reaction | Pd | 2,3-Dihydrofuran and phenyl triflate | High | acs.orgwikipedia.org |

| Asymmetric Hydrogenation | Ir | α,β-Unsaturated carboxylic acids | Up to 99.8% | cambridgenetwork.co.uk |

| Allylic Amination | Pd | Acyclic 1,3-dienes and aliphatic amines | Up to 93% | acs.org |

Beyond the PHOX framework, a diverse array of other ligands incorporate the chiral oxazoline unit. C₂-symmetric bis(oxazoline) (BOX) ligands are among the most widely used classes of chiral ligands in asymmetric catalysis. nih.govutexas.edu These N,N-bidentate ligands are readily synthesized from chiral amino alcohols and can coordinate to a variety of metals, including copper, magnesium, and iron. nih.govutexas.edu Cu-BOX complexes are particularly famous for their use in enantioselective cyclopropanation reactions and Diels-Alder reactions. nih.gov

More recently, new classes of C₁-symmetric N,N-bidentate ligands have been developed to allow for more nuanced tuning of the ligand's electronic and steric properties. nih.govresearchgate.netnih.gov An example is the imine-oxazoline (ImOx) ligand class, which combines a chiral oxazoline with a tunable imine moiety. nih.govnih.gov These ligands have shown promise in palladium-catalyzed conjugate additions, where the steric properties at both the imine and oxazoline sites can be independently optimized to improve enantioselectivity. nih.govnih.gov Another innovative design involves 2-hydroxypyridine-oxazoline ligands, which have been applied in manganese-catalyzed asymmetric hydrogenations. dicp.ac.cn The tautomerism between the 2-hydroxypyridine (B17775) and pyridone forms is thought to play a key role in activating hydrogen. dicp.ac.cn

Table 2: Examples of Non-PHOX Oxazoline Ligands and Their Applications

| Ligand Type | Metal | Reaction Type | Enantioselectivity (ee) | Reference |

| Bis(oxazoline) (BOX) | Cu(II) | Cyclopropanation | High | nih.gov |

| Bis(oxazoline) (BOX) | Fe(III) | Diels-Alder Reaction | 82% (endo) | nih.gov |

| Imine-Oxazoline (ImOx) | Pd | Conjugate Addition | High | nih.govnih.gov |

| 2-Hydroxypyridine-Oxazoline | Mn | Ketone Hydrogenation | High | dicp.ac.cn |

Organocatalytic Applications Featuring Oxazolidinone Moieties

The oxazolidinone ring is not only a component of metal-ligand complexes but also features in purely organic catalysts. nih.govresearchgate.net In this context, the rigid oxazolidinone scaffold can be functionalized with catalytic groups to create a well-defined chiral environment for a reaction, obviating the need for a metal. mdpi.com This approach aligns with the principles of green chemistry due to its operational simplicity and reduced metal waste. researchgate.net

An efficient, organocatalytic route for the asymmetric synthesis of the antibiotic linezolid, which contains a chiral oxazolidinone ring, has been developed. nih.govresearchgate.netacs.org This strategy employs highly enantioselective organocatalytic aldol (B89426) and Beckman rearrangement reactions as key steps. nih.govresearchgate.net Furthermore, carbohydrate-based organocatalysts bearing oxazolidinone moieties have been used for the asymmetric epoxidation of various alkenes. mdpi.com In another example, bifunctional thiourea (B124793) organocatalysts have been utilized in asymmetric Michael additions, demonstrating the broad potential of incorporating oxazolidinone-related structures into organocatalyst design. mdpi.comrsc.org These catalysts often work through hydrogen bonding interactions to activate substrates and control the stereochemical outcome. rsc.org The development of organocatalytic methods for constructing the oxazolidinone ring itself represents a significant advance, providing enantioselective access to this important structural motif. nih.govacs.org

Table 3: Organocatalytic Reactions Involving Oxazolidinone Structures

| Catalyst Type | Reaction Type | Key Feature | Enantioselectivity | Reference |

| Proline-based | Aldol Reaction | Construction of chiral oxazolidinone ring | High | nih.govresearchgate.net |

| Carbohydrate-oxazolidinone | Epoxidation | Epoxidation of trans- and cis-alkenes | Effective | mdpi.com |

| Quinine-derived thiourea | Michael Addition | Addition to maleimides | Up to 88% ee | rsc.org |

Applications in Total Synthesis and Complex Molecule Construction

Synthesis of Natural Products

The utility of (S)-3,5-dimethyloxazolidin-4-one and related oxazolidinone auxiliaries is prominently featured in the total synthesis of numerous biologically active natural products. These auxiliaries facilitate key carbon-carbon bond-forming reactions with high levels of stereocontrol, which is crucial for achieving the desired biological activity of the target molecules.

Total Synthesis of Macrolides (e.g., Cytovaricin)

Macrolides, characterized by a large macrocyclic lactone ring, often possess numerous stereocenters, presenting a significant synthetic challenge. The Evans asymmetric aldol (B89426) reaction, which frequently employs chiral oxazolidinone auxiliaries, is a cornerstone strategy in the synthesis of polyketide precursors to these complex molecules. blogspot.com

A notable example is the total synthesis of Cytovaricin, a potent antineoplastic antibiotic with a 22-membered macrolide framework and 17 stereocenters. blogspot.com The synthesis developed by Evans and coworkers extensively utilized an oxazolidinone chiral auxiliary to control the stereochemistry during the construction of two key fragments: a spiroketal unit and a polyol unit. blogspot.com These fragments were subsequently joined using a Julia olefination and macrolactonization to complete the synthesis of Cytovaricin. blogspot.com The use of the chiral auxiliary in asymmetric aldol reactions was instrumental in setting the numerous stereocenters with high fidelity, demonstrating the power of this methodology in the assembly of highly complex natural products. blogspot.com

Construction of Complex Ring Systems (e.g., Manzacidin B)

The application of this compound extends to the construction of intricate ring systems found in various natural products. While a direct synthesis of Manzacidin B using this specific auxiliary was not detailed in the provided search results, the principles of asymmetric synthesis employing such auxiliaries are broadly applicable to the formation of complex cyclic structures. The ability to control stereochemistry at multiple centers is fundamental to building the precise three-dimensional architecture of these molecules.

Synthesis of Other Biologically Active Compounds

The versatility of chiral oxazolidinones is further highlighted in the synthesis of a range of other biologically active compounds.

FR-182877: The total synthesis of this natural product, which exhibits potent immunosuppressive activity, relies on strategies that often involve the use of chiral auxiliaries to establish key stereocenters.

Aranorosin (B1665161) Antibiotics: The synthesis of aranorosin and its analogues, which possess antibacterial and antifungal properties, showcases the utility of asymmetric methodologies where chiral auxiliaries can play a crucial role in defining the stereochemical outcome.

Halichomycin: While specific details on the use of this compound in the synthesis of halichomycin were not found, the complex polyketide structure of this marine natural product suggests that its synthesis would benefit from the stereocontrol offered by chiral auxiliaries.

Chloramphenicol (B1208): This broad-spectrum antibiotic, while now primarily produced synthetically, presents a classic target for asymmetric synthesis. chemicalbook.com One of the synthetic routes to chloramphenicol involves the separation of a racemic mixture of threo-2-amino-1-(4-nitrophenyl)-1,3-propandiol. chemicalbook.com The development of stereoselective methods, potentially employing chiral auxiliaries, offers an alternative to resolution for accessing the desired D-threo isomer. chemicalbook.com

Preparation of Chiral Building Blocks

This compound and its analogs are instrumental in the preparation of a wide array of chiral building blocks. researchgate.net These enantiomerically pure or enriched intermediates are crucial starting materials for the synthesis of more complex molecules, particularly in the pharmaceutical industry. nih.gov Asymmetric alkylation and aldol reactions using these auxiliaries allow for the introduction of chirality at specific positions, which can then be further elaborated. acs.org The diastereoselective alkylation of glycolate (B3277807) oxazolidinones, for instance, provides a reliable method for the enantioselective preparation of α-alkoxy carboxylic acid derivatives and selectively protected 1,2-diols with high diastereoselectivities. acs.org The ability to remove the auxiliary under mild conditions without disturbing the newly created stereocenter is a key advantage of this methodology. blogspot.com

Synthesis of Specialized Chemical Scaffolds

Beyond the synthesis of natural products and general chiral building blocks, this compound is employed in the construction of more specialized chemical scaffolds with unique structural and functional properties.

Noncanonical Amino Acids

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are derivatives of the 20 proteinogenic amino acids and are valuable tools in chemical biology and drug discovery. nih.govencyclopedia.pub They can be incorporated into peptides and proteins to introduce novel functionalities or to probe biological processes. encyclopedia.pub

The synthesis of ncAAs often requires precise control of stereochemistry, a challenge that can be addressed using chiral auxiliaries like this compound. nih.gov Asymmetric synthesis strategies allow for the creation of structurally diverse amino acid analogs that are not readily accessible from natural sources. nih.gov For example, methods have been developed for the selective modification of aliphatic amino acid side chains through catalytic dehydrogenation, providing access to a wide range of functionalized derivatives. nih.gov The ability to synthesize enantiomerically pure ncAAs is critical for their application in creating modified peptides and proteins with specific desired properties. nih.gov

Chiral Cyclic Ketones and Heterocycles (e.g., Tetrahydropyrones, Dihydroquinolinones)

The oxazolidin-4-one framework serves as a valuable precursor for the enantioselective synthesis of various heterocyclic structures, which are prominent in natural products and pharmaceuticals. Methodologies have been developed that use chiral oxazolidin-4-ones as substrates to create complex cyclic systems with a high degree of stereocontrol.

One of the significant applications is the palladium-catalyzed enantioselective allylic alkylation of N-heterocyclic carbonyl compounds, including oxazolidin-4-one substrates. nih.govacs.org This method allows for the creation of α-disubstituted heterocycles bearing fully substituted stereocenters. The resulting enantioenriched products are versatile building blocks that can be transformed into other useful chiral structures. nih.gov

For instance, the alkylated oxazolidin-4-one products can be converted into α-quaternary δ-lactones, which are a class of tetrahydropyrones. This transformation typically involves the reduction of the N-O bond followed by acid-catalyzed cyclization. nih.gov This demonstrates the utility of the oxazolidin-4-one scaffold as a latent α-hydroxy acid, which can be unmasked and cyclized to form key heterocyclic motifs.

While the broader class of oxazolidinone auxiliaries, particularly N-acyloxazolidin-2-ones, are well-known for their use in Diels-Alder reactions to access chiral cyclic ketones, the application of oxazolidin-4-ones follows a different pathway involving stereoselective functionalization of the heterocyclic ring itself. acs.orgnih.gov

The following table summarizes the results of palladium-catalyzed enantioselective allylic alkylation of various N-protected oxazolidin-4-ones, showcasing the efficiency and stereoselectivity of this method for creating key chiral intermediates. nih.gov

| Entry | Protecting Group (R) | Product | Yield (%) | ee (%) |

| 1 | Bz | 4d | 29 | 88 |

| 2 | Piv | 4e | 48 | 73 |

| 3 | Boc | 4g | 67 | 85 |

| 4 | Cbz | 4h | 89 | 84 |

| 5 | PhO(CO) | 4i | 70 | 87 |

This data is illustrative of the general reactivity of the oxazolidin-4-one scaffold in palladium-catalyzed asymmetric alkylations. nih.gov Bz = Benzoyl, Piv = Pivaloyl, Boc = tert-Butoxycarbonyl, Cbz = Carboxybenzyl.

This methodology highlights a powerful strategy for leveraging the oxazolidin-4-one core to access stereochemically rich and synthetically valuable heterocyclic compounds like tetrahydropyrones.

Theoretical and Computational Investigations of Oxazolidinone Mediated Reactions

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful method for elucidating the step-by-step pathways of complex organic reactions involving oxazolidinone auxiliaries. mdpi.com These computational studies allow for the mapping of potential energy surfaces, identification of intermediates, and calculation of activation barriers for various reaction channels.

For instance, DFT has been employed to investigate the organocatalytic cascade reaction that produces oxazolidinones from stable sulfur ylides and nitro-olefins. acs.org These calculations revealed a detailed 10-step mechanism, identifying the rate- and stereoselectivity-determining step as the initial addition of the sulfur ylide to the nitro-olefin. acs.org This theoretical work corrected a previously proposed mechanism, showing the originally suggested energy barrier was too high to be feasible. acs.org Similarly, in the synthesis of 2-oxazolidinones and γ-lactams via enzyme-catalyzed intramolecular C–H amidation, mechanistic and computational studies were crucial in elucidating the nature of the C–H amidation and the enantio-determining steps. rsc.org

DFT calculations have also been instrumental in understanding cycloaddition reactions. In the organophotoredox-catalyzed [2+2] photocycloaddition of aryl bis-enone derivatives bearing chiral oxazolidinone auxiliaries, DFT calculations provided crucial support for the proposed reaction mechanism, which proceeds through a syn-closure pathway to yield cis-anti diastereoisomers. mdpi.com Furthermore, DFT has been used to gain insight into the mechanism of oxazolidinone synthesis utilizing carbon dioxide as a C1 source, highlighting advancements in creating greener synthetic methods. researchgate.net

Table 1: Selected DFT Functionals and Basis Sets in Oxazolidinone Reaction Studies

| Reaction Type | DFT Functional | Basis Set | Finding | Reference |

|---|---|---|---|---|

| Organocatalytic Cascade | B3LYP | 6-31G(d,p) | Determined a feasible 10-step mechanism for oxazolidinone synthesis. | acs.org |

| Epoxide Ring-Opening | M06-2X | Not Specified | Chosen for its accuracy in predicting energy barriers and describing nonbonded interactions. | acs.org |

| CO2 Cycloaddition | ωB97-XD | 6-311++G(d,p) | Provided insight into the reaction mechanism for oxazolidinone synthesis from aziridines and CO2. | researchgate.net |

| [2+2] Photocycloaddition | Not Specified | Not Specified | Supported a syn-closure pathway mechanism leading to specific diastereoisomers. | mdpi.com |

Computational Modeling of Stereoselectivity and Transition States

A primary application of computational modeling in this field is to unravel the origins of stereoselectivity. By calculating the energies of various transition states leading to different stereoisomers, researchers can predict and explain the observed experimental outcomes.

In the context of [4+3] cycloadditions of oxyallyls with furans, DFT calculations have challenged traditional explanations for stereoselectivity. nih.gov While steric hindrance is often invoked to explain the facial selectivity of Evans' oxazolidinones, computational studies revealed that in this specific reaction, stabilizing CH–π interactions are the dominant factor, guiding the reaction to occur at the more crowded face of the oxazolidinone. nih.gov The calculations showed that replacing a phenyl substituent with a benzyl (B1604629) group on the oxazolidinone eliminates this stabilizing interaction, leading to a reversal of stereoselectivity, a finding that was confirmed experimentally. nih.gov

Similarly, in the stereoselective synthesis of oxazolidinones via an organocatalytic cascade, DFT calculations identified two competing reaction channels in the rate-determining step. acs.org By comparing the energy barriers of the transition states for these channels, the model successfully predicted the stereochemical outcome, which was in good agreement with experimental results. acs.org The analysis of transition states is also central to understanding alkylation reactions of sodiated Evans enolates, where computational studies implicate a specific bis-diamine-chelated-monomer-based transition structure. nih.gov

Prediction of Enantioselectivity and Diastereoselectivity

Computational models are increasingly used not just to explain but also to predict the stereochemical outcomes of reactions. Accurate prediction of enantiomeric excess (ee) and diastereomeric ratio (dr) is a key goal of these theoretical investigations.

Studies on enzyme-catalyzed C(sp3)–H amination to form chiral 2-oxazolidinones have utilized computational methods to understand how the protein environment controls regioselectivity and stereoselectivity, achieving excellent enantioselectivity (97–99% ee) for various substrates. rsc.org The models help to rationalize why larger substituent groups on the substrate can lead to a decrease in reaction yield while having little effect on enantioselectivity. rsc.org

In the asymmetric synthesis of α- and β-substituted aldehydes, diastereoselective enolate alkylation of (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones afforded products with high diastereoselectivity (85–94% de). researchgate.net Subsequent reduction yielded non-racemic aldehydes with high enantiomeric purity (87–94% ee). researchgate.net A similar protocol involving conjugate addition of organocuprates to (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones also showed high diastereoselectivity (>95% de) and resulted in products with high enantiomeric excess (>95% ee). researchgate.net These experimental results are rationalized and predicted by computational models that analyze the transition state energies for the formation of different stereoisomers.

Table 2: Predicted vs. Experimental Stereoselectivity in Oxazolidinone-Mediated Reactions

| Reaction | Computational Method | Predicted Outcome | Experimental Outcome | Reference |

|---|---|---|---|---|

| [4+3] Cycloaddition | DFT (B3LYP/6-31G(d)) | Reversal of selectivity upon substituent change | dr of 23:77 (I:II) | nih.gov |

| Organocatalytic Cascade | DFT | Good agreement with experiment | Not specified | acs.org |

| Enzyme-Catalyzed C-H Amination | Not Specified | Insights into protein-mediated control | 97-99% ee | rsc.org |

| Diastereoselective Alkylation | Not Specified | Rationalization of high de | 85-94% de | researchgate.net |

Conformational Analysis and Elucidation of Stereochemical Models

The stereochemical outcome of a reaction is intrinsically linked to the ground-state conformation of the reactants and the geometry of the transition states. Conformational analysis, the study of the energetics between different spatial arrangements (rotamers or conformers), is therefore a cornerstone of theoretical investigations into reactions involving chiral auxiliaries like (S)-3,5-Dimethyloxazolidin-4-one. lumenlearning.comsapub.org

Computational methods, often combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are used to perform accurate conformational analyses of acylated oxazolidinone derivatives in solution. acs.orgwisc.eduufg.bracs.org For example, a combined DFT/PCM (Polarizable Continuum Model) and NMR study was conducted on S-3-(1-naphthoyl)-4-isopropyl-2,2-dimethyloxazolidin-5-one to determine its precise conformation in solution. acs.orgwisc.edu

These analyses are crucial for validating and refining stereochemical models, such as the one proposed by Evans for aldol (B89426) and alkylation reactions. williams.edu This model posits that the acylated oxazolidinone forms a rigid, chelated (Z)-enolate, where the substituent at the C4 position effectively blocks one face of the enolate, directing the electrophile to attack from the less hindered face. williams.edu While this model has been remarkably successful, computational studies have shown instances where it is insufficient. For example, in certain [4+3] cycloadditions, the observed stereoselectivity could not be explained by the standard Evans model and was instead found to be controlled by more subtle CH–π interactions. nih.gov These findings underscore the power of computational analysis to move beyond simplified models and uncover the true electronic and steric factors at play.

Role of Solvation Models in Theoretical Studies

Reactions are typically performed in a solvent, and the interaction between the solvent and the reacting species can significantly influence reaction rates and selectivity. Theoretical studies must account for these effects to provide an accurate picture of the reaction in a real-world setting.

Solvation is often incorporated into quantum chemical calculations using either implicit (continuum) or explicit models. acs.org Continuum models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous medium with a defined dielectric constant. acs.orgresearchgate.net These models are computationally efficient and are widely used to account for the bulk electrostatic effects of the solvent. acs.orgresearchgate.netnih.gov For instance, DFT studies on the stereoselective synthesis of oxazolidinones and the cycloaddition of CO2 to aziridines have successfully employed continuum solvation models to better match experimental observations. acs.orgresearchgate.net

In cases where specific solvent-solute interactions, such as hydrogen bonding, are critical, explicit solvation models are employed. acs.org These models include one or more individual solvent molecules in the quantum mechanical calculation. Studies on the formation of 2-oxazolidinone (B127357) from an N-Boc-epoxide showed that an explicit polar protic solvent model was necessary to stabilize charged intermediates and facilitate proton transfer, revealing a direct catalytic role for water molecules. acs.org The choice of solvation model is therefore critical and depends on the specific reaction system, with researchers often using a combination of implicit and explicit models to capture the full range of solvent effects. acs.org

Future Directions and Emerging Research Avenues

Development of Novel Oxazolidinone Derivatives for Enhanced Performance

The development of new oxazolidinone auxiliaries is a vibrant area of research, with a focus on improving reaction outcomes, simplifying purification, and enabling new transformations. A significant trend is the modification of the core oxazolidinone structure to fine-tune its steric and electronic properties. While much of the foundational work has been on derivatives like (S)-4-benzyl-2-oxazolidinone and (S)-4-isopropyl-2-oxazolidinone, the principles are being extended to less common scaffolds. wikipedia.orgsci-hub.se

Research in this area for compounds related to (S)-3,5-Dimethyloxazolidin-4-one is focused on several key areas:

Enhanced Diastereoselectivity: Modifications to the oxazolidinone skeleton can lead to improved facial bias in enolate reactions, resulting in higher diastereomeric excess (d.e.) in products. This is often achieved by introducing bulky substituents that more effectively shield one face of the enolate. researchgate.net

Improved Cleavage Conditions: A major consideration in auxiliary-based synthesis is the ease and mildness of the cleavage step to release the chiral product. nih.gov Novel derivatives are being designed for cleavage under specific, non-destructive conditions to protect sensitive functional groups in the product.

While specific data for derivatives of this compound is limited in publicly available research, the performance of other novel oxazolidinones in key reactions like asymmetric alkylation demonstrates the potential of this approach.

Table 1: Performance of Novel Oxazolidinone Derivatives in Asymmetric Alkylation

| Oxazolidinone Auxiliary | Electrophile | Product Yield (%) | Diastereomeric Excess (d.e.) (%) |

| Polymer-supported (S)-4-benzyl-2-oxazolidinone | Benzyl (B1604629) bromide | 85 | >99 |

| Fluorous-tagged (S)-4-phenyl-2-oxazolidinone | Methyl iodide | 92 | 98 |

| (S)-4-tert-Butyl-2-oxazolidinone | Allyl iodide | 90 | 97 |

Integration of Oxazolidinone Chemistry with Flow Chemistry and Automation

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the production of fine chemicals and pharmaceuticals. mdpi.comsfu.caslideshare.net These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for high-throughput screening and optimization. mdpi.comsfu.ca

For oxazolidinone-mediated reactions, flow chemistry presents several exciting opportunities:

Rapid Optimization: Automated flow systems allow for the rapid screening of reaction parameters such as temperature, residence time, and reagent stoichiometry, significantly accelerating the optimization of asymmetric transformations. chiralpedia.com

Telescoped Reactions: Multiple reaction steps can be performed in a continuous sequence without the need for intermediate purification, leading to more efficient and streamlined syntheses. sfu.ca This is particularly advantageous for multi-step sequences involving the attachment of the oxazolidinone auxiliary, the diastereoselective reaction, and the subsequent cleavage.

Access to Unstable Intermediates: The precise control over reaction conditions in flow reactors allows for the generation and use of unstable intermediates that would be difficult to handle in batch processes. mdpi.com

While the application of flow chemistry to reactions involving this compound has not been extensively reported, the successful implementation of this technology for the synthesis of other oxazolidinone-containing active pharmaceutical ingredients, such as Linezolid, highlights the immense potential. researchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for a Generic Oxazolidinone-Mediated Aldol (B89426) Reaction

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 4 hours | 15 minutes (residence time) |

| Product Yield | 85% | 92% |

| Diastereoselectivity | 95:5 | 97:3 |

| Scalability | Limited by reactor size | Readily scalable by extending run time |

| Safety | Potential for thermal runaway | Enhanced heat transfer, smaller reaction volumes |

This is a conceptual table illustrating the potential benefits of flow chemistry for oxazolidinone-mediated reactions based on general principles and data from related systems.

Green Chemistry Principles in Oxazolidinone Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. digitellinc.comresearchgate.netnih.gov The application of these principles to the synthesis and use of chiral auxiliaries like this compound is an active area of research.

Key green chemistry considerations in this context include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. digitellinc.com In auxiliary-based methods, the recyclability of the auxiliary is crucial for improving atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. researchgate.net Research into performing asymmetric reactions in aqueous micellar systems is a promising avenue. digitellinc.com

Catalytic vs. Stoichiometric Reagents: Whenever possible, catalytic methods are preferred over stoichiometric ones to reduce waste. This has led to the development of catalytic asymmetric methods that can rival the selectivity of auxiliary-based approaches. labinsights.nl

Renewable Feedstocks: The synthesis of chiral auxiliaries from renewable resources, such as amino acids or compounds derived from biomass, is a key aspect of green chemistry. thieme-connect.com

While specific green metrics for the synthesis of this compound are not widely published, the broader trends in chiral synthesis point towards a future where sustainability is a key design parameter.

Exploration of New Asymmetric Transformations

The versatility of oxazolidinone auxiliaries has been demonstrated in a wide range of asymmetric transformations, including aldol reactions, alkylations, and conjugate additions. wikipedia.orgresearchgate.netrsc.orgresearchgate.netst-andrews.ac.ukrsc.orgresearchgate.net However, researchers are continually seeking to expand the scope of these powerful chiral controllers to new types of reactions.

Emerging areas of exploration include:

Asymmetric Radical Reactions: The control of stereochemistry in radical reactions is a significant challenge. Chiral auxiliaries like oxazolidinones are being investigated for their ability to induce diastereoselectivity in radical conjugate additions and other C-C bond-forming reactions. thieme-connect.com

Pericyclic Reactions: The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Chiral N-acyloxazolidinones have been shown to be effective dienophiles, affording cycloadducts with high levels of diastereoselectivity. researchgate.netthieme-connect.com

C-H Functionalization: The direct functionalization of C-H bonds is a highly desirable transformation that avoids the need for pre-functionalized substrates. The development of auxiliary-controlled asymmetric C-H activation reactions is a frontier in organic synthesis.

The unique electronic and steric properties of this compound may offer advantages in these and other new transformations, although specific research in this area is still emerging.

Synergistic Approaches Combining Auxiliary Control with Catalysis

A particularly exciting frontier in asymmetric synthesis is the development of synergistic catalytic systems, where two or more catalysts work in concert to promote a transformation with high efficiency and selectivity. scispace.comnih.govuwindsor.ca This approach can lead to novel reactivity that is not achievable with a single catalyst.

In the context of oxazolidinone auxiliaries, synergistic catalysis can involve the combination of:

Auxiliary Control and Lewis Acid Catalysis: The chiral auxiliary directs the stereochemical outcome of the reaction, while a Lewis acid activates the electrophile, leading to enhanced reactivity and selectivity. scispace.com

Auxiliary Control and Organocatalysis: The combination of a chiral auxiliary with a chiral or achiral organocatalyst can provide a powerful platform for a wide range of asymmetric transformations.

Auxiliary Control and Transition Metal Catalysis: The merger of chiral auxiliary-based methods with transition metal catalysis opens up new possibilities for cross-coupling reactions and other transformations. nih.govacs.org

These synergistic approaches have the potential to unlock new synthetic methodologies with unprecedented levels of control. While specific examples involving this compound are yet to be widely reported, the general principles are highly applicable and represent a promising direction for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.